molecular formula C21H25N3O B5649270 1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine

1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine

Cat. No. B5649270
M. Wt: 335.4 g/mol
InChI Key: XYSMDOXKQNDQIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine involves various chemical reactions, including the interaction of cyclohexyl and benzyl components with imidazole or pyrazole derivatives. For example, the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines and 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showcases the complexity and diversity of the synthetic routes that can be employed (Aghamali̇yev et al., 2018) (Raju et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine is characterized by the presence of cyclohexyl and benzyl groups attached to heterocyclic cores such as imidazoline or pyrazole. Structural characterization often involves X-ray crystallography, NMR, and FTIR-ATR spectroscopy, providing detailed insights into the compound's geometry, bond lengths, and angles (Becerra et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, hydrogenations, and reactions with amines and aldehydes. Their reactivity is often explored in the context of synthesizing novel derivatives with potential pharmacological activities. The mechanisms underlying these reactions can involve the formation of intermediates, ring closures, and the introduction of functional groups (Ghorbani‐Vaghei & Amiri, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and thermal stability, are crucial for understanding the behavior of these compounds under different conditions. Such properties are typically assessed using techniques like DSC, TGA, and solubility tests in various solvents. These assessments are essential for determining the compound's suitability for further applications and studies (Ma et al., 2015).

properties

IUPAC Name

1-cyclohexyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-25-21-10-6-5-7-16(21)14-22-17-11-12-20-19(13-17)23-15-24(20)18-8-3-2-4-9-18/h5-7,10-13,15,18,22H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSMDOXKQNDQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine

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